molecular formula C7H5Cl2F3N2 B3043175 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine CAS No. 771580-45-1

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine

Cat. No.: B3043175
CAS No.: 771580-45-1
M. Wt: 245.03 g/mol
InChI Key: CSDRMDGRPGMSKE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a chemical compound with the molecular formula C6H2Cl2F3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDRMDGRPGMSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine

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